[(4-Chloro-2-nitrophenyl)methyl]hydrazine
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Overview
Description
[(4-Chloro-2-nitrophenyl)methyl]hydrazine is an organic compound that features a hydrazine group attached to a 4-chloro-2-nitrophenylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Chloro-2-nitrophenyl)methyl]hydrazine typically involves the reaction of 4-chloro-2-nitrobenzyl chloride with hydrazine hydrate. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction proceeds as follows:
4-Chloro-2-nitrobenzyl chloride+Hydrazine hydrate→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[(4-Chloro-2-nitrophenyl)methyl]hydrazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The hydrazine moiety can be oxidized to form azo compounds or other nitrogen-containing derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Amines, thiols, alkoxides in polar solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed
Reduction: 4-Chloro-2-aminophenylmethylhydrazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Azo compounds or other nitrogen-containing derivatives.
Scientific Research Applications
[(4-Chloro-2-nitrophenyl)methyl]hydrazine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial activities.
Materials Science: The compound can be used in the preparation of functional materials, such as polymers and dyes.
Biological Studies: It serves as a probe or reagent in biochemical assays to study enzyme activities and other biological processes.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of [(4-Chloro-2-nitrophenyl)methyl]hydrazine depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites in proteins, altering their function.
Comparison with Similar Compounds
[(4-Chloro-2-nitrophenyl)methyl]hydrazine can be compared with other similar compounds, such as:
4-Chloro-2-nitrobenzylamine: Similar structure but with an amine group instead of a hydrazine group.
4-Chloro-2-nitrophenylhydrazine: Lacks the methyl group attached to the phenyl ring.
4-Nitrophenylhydrazine: Lacks both the chloro and methyl groups.
Properties
CAS No. |
887595-77-9 |
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Molecular Formula |
C7H8ClN3O2 |
Molecular Weight |
201.61 g/mol |
IUPAC Name |
(4-chloro-2-nitrophenyl)methylhydrazine |
InChI |
InChI=1S/C7H8ClN3O2/c8-6-2-1-5(4-10-9)7(3-6)11(12)13/h1-3,10H,4,9H2 |
InChI Key |
NDYWSSIIZZRHSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])CNN |
Origin of Product |
United States |
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